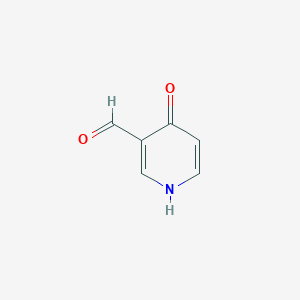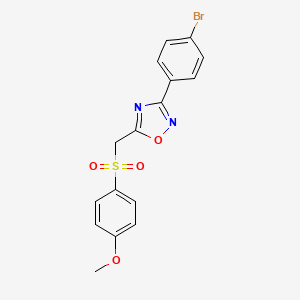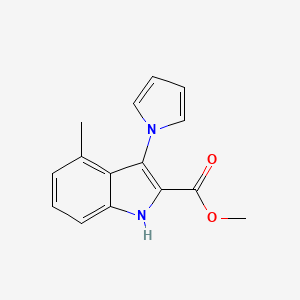![molecular formula C14H18ClNO2 B2649312 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide CAS No. 2411183-57-6](/img/structure/B2649312.png)
2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CP-122,288, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide has a number of biochemical and physiological effects, including the ability to reduce inflammation, modulate the immune system, and reduce pain. It has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide in lab experiments is its ability to modulate the activity of specific neurotransmitters, making it a valuable tool for studying the effects of these neurotransmitters on various physiological processes. However, one limitation of this compound is its potential toxicity, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide. One area of particular interest is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have potential applications in the treatment of anxiety disorders and other psychiatric conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide is a complex process that involves several steps. One common method of synthesis involves the reaction of 2-phenyltetrahydrofuran with chloroacetyl chloride, followed by the addition of lithium aluminum hydride to reduce the resulting intermediate. The final step involves the addition of N-methylpropanamide to the intermediate to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide has been used in a wide range of scientific research applications. One area of particular interest is in the field of neuroscience, where this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an analgesic, as well as for its effects on the immune system and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(15)14(17)16-9-12-7-8-13(18-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)/t10?,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGBTDKIKYMKU-SKVSWLLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCC(O1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)
![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)
![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)

